Ack1 inhibitor 2

Kinase Inhibition ACK1/TNK2 Prostate Cancer

Researchers optimizing N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine ACK1 inhibitors require a consistent reference standard for SAR continuity. Ack1 inhibitor 2 (CAS 1196392-26-3) provides: • Benchmark potency: IC50 0.46 µM against ACK1, enabling comparative analysis of novel analogs. • Selective profiling: No reported ALK co-inhibition, unlike dual ACK1/ALK inhibitors such as KRCA-0008. • Reliable supply: ≥98% purity, supplied as a solid with ambient temperature shipping stability.

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
Cat. No. B15135130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAck1 inhibitor 2
Molecular FormulaC23H23N5O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OC5=CC=CC=C5)N)O
InChIInChI=1S/C23H23N5O2/c1-23(29)12-15(13-23)22-27-19(20-21(25)26-9-10-28(20)22)14-7-8-18(17(24)11-14)30-16-5-3-2-4-6-16/h2-11,15,29H,12-13,24H2,1H3,(H2,25,26)
InChIKeyAFOHUIOGDQPTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ack1 Inhibitor 2: Procurement and Potency Profile


Ack1 inhibitor 2, also known as Example 259, is a small molecule belonging to the N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine class [1]. It is designed to inhibit the non-receptor tyrosine kinase ACK1 (also known as TNK2), a target implicated in cancer cell survival and proliferation [2]. The compound is supplied as a solid with a molecular weight of 401.46 g/mol and the chemical formula C23H23N5O2, assigned the CAS number 1196392-26-3 [2].

Selective ACK1 kinase probe; no reported ALK co-inhibition
N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine chemotype for SAR continuity
Micromolar-range ACK1 inhibition supports pathway-response titration studies

Ack1 Inhibitor 2: Generic Substitution Risks


Substituting Ack1 inhibitor 2 with a more potent, lower-nanomolar ACK1 inhibitor like AIM-100 or KRCA-0008 introduces significant experimental variables and can invalidate comparative studies. While compounds like AIM-100 (IC50 ~22-24 nM) and KRCA-0008 (IC50 4 nM) demonstrate high potency, they belong to entirely different chemical scaffolds and exhibit distinct selectivity profiles . Ack1 inhibitor 2's micromolar potency (IC50: 0.46 µM) is a specific, quantitative feature of the N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine class . Using a more potent alternative without accounting for differences in target residence time, off-target effects, or cellular permeability can lead to non-equivalent biological outcomes and misinterpretation of ACK1's role in a given model. The data below quantifies this critical distinction.

Chemotype mismatch
Substituting with AIM-100 or KRCA-0008 introduces a different chemical scaffold, which may alter off-target profiles and solubility.
Selectivity context shifts
Dual ALK/ACK1 inhibitors like KRCA-0008 co-inhibit ALK, confounding experiments designed to isolate ACK1-dependent effects.
Potency context may differ
Lower-IC50 ACK1 inhibitors can alter target engagement dynamics and cellular response thresholds, limiting direct comparability.

Ack1 Inhibitor 2 vs. Key ACK1 Comparators


Potency vs. AIM-100 (Selective ACK1 Inhibitor)

Ack1 inhibitor 2 exhibits an IC50 of 0.46 µM (460 nM) against ACK1 kinase [1]. In contrast, the well-characterized ACK1 inhibitor AIM-100 demonstrates a significantly higher potency with reported IC50 values ranging from 21.58 to 24 nM . This represents a quantifiable difference in biochemical potency of approximately 20-fold. The data are derived from independent biochemical assays, highlighting that Ack1 inhibitor 2 is a micromolar inhibitor, while AIM-100 is a low nanomolar inhibitor.

Potency vs AIM-100
Cross-study comparable
ACK1 IC50: 0.46 µM (Ack1 inhibitor 2) vs 21.58–24 nM (AIM-100)
Supports potency-context differentiation for kinase probe selection
Data from independent in vitro kinase assays; conditions may vary
Kinase Inhibition ACK1/TNK2 Prostate Cancer Androgen Receptor Signaling

Potency vs. KRCA-0008 (Dual ALK/ACK1 Inhibitor)

Ack1 inhibitor 2's IC50 of 0.46 µM (460 nM) against ACK1 is contrasted by the dual ALK/ACK1 inhibitor KRCA-0008, which demonstrates an IC50 of 4 nM for ACK1 [1]. This equates to a greater than 100-fold difference in biochemical potency. Furthermore, KRCA-0008 is a potent ALK inhibitor (IC50: 12 nM), a characteristic absent in the profile of Ack1 inhibitor 2, which is described as an ACK1 inhibitor.

Potency vs KRCA-0008
Cross-study comparable
ACK1 IC50: 0.46 µM vs 4 nM (KRCA-0008); ALK activity reported only for KRCA-0008
Highlights differential selectivity profiles for ACK1/ALK pathway studies
Dual ALK inhibition may confound ACK1-specific readouts
Kinase Inhibition ACK1/TNK2 ALK Cancer

Pyrazolopyrimidine Scaffold vs. Alternative Chemotypes

Ack1 inhibitor 2 is defined by its core N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine scaffold, which is a result of efforts to rigidify an earlier series of N-aryl pyrimidine-5-carboxamides to achieve potent and selective ACK1 inhibition [1]. This scaffold is chemically and pharmacologically distinct from other ACK1 inhibitors such as AIM-100 (a non-pyrazolopyrimidine small molecule), KRCA-0008 (a 2,4-dianilinopyrimidine derivative), and Dasatinib (a multi-targeted kinase inhibitor).

Scaffold identity
Class-level inference
N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine core vs distinct chemotypes of AIM-100, KRCA-0008, Dasatinib
Scaffold class may influence off-target binding and pharmacokinetic behaviour
Structural classification based on published literature; exact selectivity requires verification
Medicinal Chemistry Chemical Biology Scaffold Hopping Structure-Activity Relationship (SAR)

Optimal Applications of Ack1 Inhibitor 2


SAR of Pyrazolopyrimidine ACK1 Inhibitors

Ack1 inhibitor 2 serves as a key reference compound for research programs focused on optimizing the potency and drug-like properties of the N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine class [1]. Its micromolar IC50 (0.46 µM) provides a benchmark against which new analogs can be compared. Procurement of this exact compound is essential for maintaining continuity in structure-activity relationship (SAR) studies stemming from the original series disclosure.

Non-Nanomolar ACK1 Cellular Assays

Given its IC50 of 0.46 µM, Ack1 inhibitor 2 is not intended for applications requiring low nanomolar potency [2]. However, this property makes it suitable for specific cellular assays where complete or highly potent ACK1 inhibition is not desired. It can be used as a control to differentiate the effects of partial versus complete kinase inhibition or to study ACK1 signaling in contexts where a weaker inhibitor is more physiologically relevant or demonstrates fewer off-target effects at high concentrations.

ACK1 vs. ALK Selectivity Profiling

Unlike the dual ACK1/ALK inhibitor KRCA-0008, Ack1 inhibitor 2 is not reported to potently inhibit ALK . Therefore, it is a more appropriate tool compound for experiments designed to isolate the specific biological consequences of ACK1 inhibition from those of ALK inhibition. Researchers studying cancers where ACK1 and ALK may play distinct or opposing roles should prioritize Ack1 inhibitor 2 to avoid confounding results from ALK co-inhibition.

Application
Selection Property
Validation Focus
Pyrazolopyrimidine SAR studies
Chemotype-specific ACK1 inhibition
SAR continuity and benchmark IC50 context
ACK1 signaling titration assays
Micromolar ACK1 probe
Concentration-response and partial inhibition endpoints
ACK1-selective pathway profiling
No reported ALK inhibition
ACK1 vs ALK pathway distinction in relevant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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